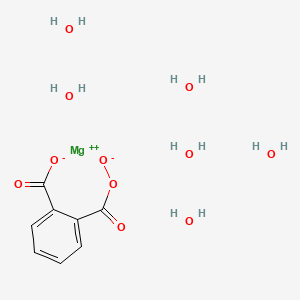

Magnesium monoperoxyphthalate hexahydrate

Übersicht

Beschreibung

Magnesium monoperoxyphthalate hexahydrate is an organic peroxide known for its strong oxidizing properties. It is a stable, water-soluble solid peroxyacid that is widely used in various chemical reactions, particularly in oxidation processes. This compound is also recognized for its antimicrobial properties, making it useful in both industrial and medical applications .

Vorbereitungsmethoden

Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of magnesium salts with monoperoxyphthalic acid. The reaction typically involves the use of magnesium hydroxide or magnesium carbonate as the magnesium source, and the process is carried out in an aqueous medium. The resulting product is then crystallized to obtain the hexahydrate form .

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in a controlled environment to maintain its stability and effectiveness .

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Oxidation of Sulfides to Sulfoxides and Sulfones: MMPP is effective in oxidizing sulfides to sulfoxides and further to sulfones under mild conditions, often using solvents like methanol or dichloromethane.

-

Epoxidation of Alkenes: MMPP converts alkenes into epoxides, which are valuable intermediates in organic synthesis . This is related to the Prilezhaev reaction . Manganese porphyrins can catalyze the epoxidation of alkenes by MMPP, enhancing the reaction rate and improving epoxide yields.

-

Baeyer-Villiger Oxidation: MMPP facilitates the conversion of ketones to esters via the Baeyer-Villiger oxidation .

-

Oxidation of Selenides to Selenones: MMPP can directly oxidize selenides to selenones under mild conditions . The reaction proceeds at room temperature and has broad functional group tolerance .

Reactions with Biochemicals

-

Oxidation of Amines: MMPP can oxidize amines to produce amine oxides .

-

Oxidative Cleavage of Hydrazones: MMPP is used in the oxidative cleavage of hydrazones .

-

Detoxification of Chemical Warfare Agents: MMPP detoxifies chemical warfare agents like VX by oxidizing the sulfur atom in VX to form a non-toxic N-oxide, which then undergoes further oxidation and hydrolysis to yield O-ethyl methylphosphonate.

Other Reactions

-

Reaction with Oleanolic Acid Derivatives: MMPP is used for the efficient oxidation of oleanolic acid derivatives to afford δ-hydroxy-γ-lactones .

Data Table: Examples of Chemical Reactions with MMPP

Advantages and Disadvantages

-

Advantages: MMPP is relatively stable, inexpensive, and easy to use . It is also considered safer than other oxidants like m-chloroperoxybenzoic acid (mCPBA) . Work-up procedures are simplified because magnesium salts can be easily filtered off .

-

Disadvantages: MMPP has poor solubility in non-polar solvents .

Wissenschaftliche Forschungsanwendungen

Oxidizing Agent in Organic Synthesis

Magnesium monoperoxyphthalate hexahydrate serves as a mild oxidizing agent in organic chemistry. It is particularly valuable for:

- Baeyer-Villiger Oxidation : Converting ketones to esters.

- Epoxidation of Alkenes : Facilitating the Prilezhaev reaction.

- Oxidation of Sulfides : Transforming sulfides into sulfoxides and sulfones.

- Oxidation of Amines : Producing amine oxides from amines.

The compound's water solubility allows for easier work-up procedures compared to other oxidants like meta-chloroperoxybenzoic acid. Its lower cost and increased stability further enhance its attractiveness as a reagent in organic synthesis .

Environmental Applications

In environmental science, this compound is utilized for:

- Wastewater Treatment : It effectively degrades organic pollutants, providing an eco-friendly solution for industries aiming to reduce their environmental footprint. It has been shown to maintain biocidal activity even in the presence of organic contaminants and hard water, which is crucial for practical applications in wastewater treatment .

Textile Industry

The compound is widely used as a bleaching agent in the textile industry:

- Fabric Whitening : It helps whiten fabrics without damaging fibers, which is essential for maintaining quality in textile production. Its oxidative properties allow for effective bleaching while being less harsh than traditional bleaching agents .

Disinfectants and Sanitizers

This compound exhibits strong biocidal properties, making it suitable for use in disinfectants:

- Surface Disinfection : It is effective against a broad spectrum of microorganisms, including bacteria and fungi. Studies have demonstrated that solutions containing magnesium monoperoxyphthalate can achieve greater than 99.999% reduction in microbial counts at concentrations as low as 300 ppm . This makes it an excellent candidate for disinfectants used in healthcare settings.

Research in Biochemistry

In biochemical research, this compound is employed to study oxidative stress and its effects on biological systems:

- Biochemical Assays : The compound provides insights into various health-related research areas by facilitating studies on oxidative damage and cellular responses to oxidative stress .

Table 1: Comparison of Oxidative Reactions Using this compound

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Ketones | High | Mild acidic conditions |

| Epoxidation | Alkenes | Moderate | Aqueous or buffered solutions |

| Oxidation of Sulfides | Sulfides | Good | Aqueous medium |

| Oxidation of Amines | Amines | Variable | Mild conditions |

Table 2: Antimicrobial Efficacy of

Wirkmechanismus

The mechanism of action of magnesium monoperoxyphthalate hexahydrate involves the release of active oxygen species, which are responsible for its strong oxidizing and antimicrobial properties. When the compound comes into contact with organic matter, it releases peroxy radicals that oxidize the target molecules. This process leads to the inactivation of microorganisms and the transformation of chemical substrates .

Vergleich Mit ähnlichen Verbindungen

Magnesium monoperoxyphthalate hexahydrate is often compared with other oxidizing agents such as m-chloroperoxybenzoic acid and potassium hydrogen persulfate. While these compounds also serve as oxidizing agents, this compound is unique due to its stability, water solubility, and non-deflagrating properties .

Similar Compounds

m-Chloroperoxybenzoic acid (MCPBA): A widely used oxidizing agent in organic synthesis.

Potassium hydrogen persulfate (Oxone): Another strong oxidizing agent used in various chemical reactions.

This compound stands out for its ease of handling, safety, and broad applicability in both laboratory and industrial settings .

Biologische Aktivität

Magnesium monoperoxyphthalate hexahydrate (MMPP) is a water-soluble peroxy acid that has garnered attention for its diverse biological activities, particularly as an oxidant in organic synthesis and as a disinfectant. This article explores the biological activity of MMPP, focusing on its antimicrobial properties, applications in disinfection, and potential implications for health and safety.

MMPP is recognized for its stability and effectiveness as an oxidizing agent. It is commonly used in various oxidation reactions, including:

- Baeyer-Villiger oxidation : converting ketones to esters.

- Epoxidation of alkenes : facilitating the Prilezhaev reaction.

- Oxidation of sulfides : transforming them into sulfoxides and sulfones.

The compound's structure includes a magnesium ion coordinated with peroxyphthalate groups, contributing to its unique reactivity profile .

Antimicrobial Activity

MMPP exhibits significant antimicrobial properties, making it a valuable agent in disinfection. Research indicates that a 2% (w/w) solution of MMPP can:

- Rapidly kill yeasts and vegetative bacteria.

- Slowly inactivate bacterial endospores at ambient temperatures (22°C).

- Retain biocidal activity even in the presence of organic contamination or hard water .

Table 1: Efficacy Against Various Microorganisms

| Microorganism | Action Type | Concentration Used |

|---|---|---|

| Bacillus subtilis | Rapid kill | 2% (w/w) |

| Escherichia coli | Rapid kill | 2% (w/w) |

| Staphylococcus aureus | Rapid kill | 2% (w/w) |

| Candida albicans | Rapid kill | 2% (w/w) |

| Endospores (e.g., Bacillus spp.) | Slow inactivation | 2% (w/w) |

The efficacy of MMPP is enhanced under mildly acidic conditions and can be further improved by combining it with propan-2-ol, making it suitable for use as liquid chemical sterilants .

Applications in Disinfection

MMPP is utilized as an active ingredient in various disinfectants, such as Dismozon Pur. Its broad-spectrum biocidal effect includes the inactivation of endospores, which are notoriously resistant to many disinfectants. The compatibility of MMPP with sensitive materials like plastics and rubber makes it particularly useful in healthcare settings .

Case Study: Healthcare Disinfection

In a study conducted across multiple hospitals, MMPP-based disinfectants demonstrated effective microbial reduction on surfaces contaminated with various pathogens. The results highlighted the importance of selecting disinfectants with proven efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Safety and Environmental Considerations

While MMPP is effective as a disinfectant, its use raises concerns regarding potential health hazards. Studies have indicated that exposure to certain disinfectants can lead to respiratory issues and skin sensitization. Therefore, proper handling and usage guidelines are crucial to minimize occupational health risks .

Eigenschaften

CAS-Nummer |

84665-66-7 |

|---|---|

Molekularformel |

C16H22MgO16 |

Molekulargewicht |

494.6 g/mol |

IUPAC-Name |

magnesium;2-carbonoperoxoylbenzoate;hexahydrate |

InChI |

InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |

InChI-Schlüssel |

WWOYCMCZTZTIGU-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.O.O.O.O.O.O.[Mg+2] |

Piktogramme |

Irritant |

Synonyme |

magnesium monoperoxophthalate magnesium monoperoxyphthalate MMPP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the general mechanism by which MMPP acts as an oxidizing agent?

A1: MMPP, a peroxyacid, acts as an electrophilic oxygen atom donor. It transfers one of its oxygen atoms to the substrate undergoing oxidation, leading to the formation of magnesium phthalate as a byproduct [, , ].

Q2: How does the presence of an organic solvent influence the oxidizing power of MMPP?

A2: MMPP exhibits enhanced reactivity in organic solvents like acetonitrile compared to aqueous solutions [, ]. This is due to the stabilization of the transition state involved in the oxidation process in a less polar environment.

Q3: The provided papers mention the use of MMPP for the decontamination of chemical warfare agents like VX. How does this detoxification occur?

A3: MMPP effectively detoxifies VX by initially oxidizing the sulfur atom in VX to form its corresponding non-toxic N-oxide []. This N-oxide then undergoes further oxidation and hydrolysis, yielding the harmless compound O-ethyl methylphosphonate [].

Q4: What is the molecular formula and weight of Magnesium monoperoxyphthalate hexahydrate?

A4: The molecular formula is C8H4MgO6.6H2O, and the molecular weight is 314.5 g/mol.

Q5: What spectroscopic techniques can be employed to characterize MMPP?

A5: Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and purity of synthesized MMPP []. Additionally, iodometric titration is a common method to quantify the active oxygen content in MMPP solutions [].

Q6: How does the stability of solid MMPP compare to its stability in aqueous solutions at elevated temperatures?

A6: Solid MMPP demonstrates better stability compared to its aqueous solutions at high temperatures. While solid MMPP remains stable at 80°C, aqueous solutions, particularly at concentrations of 0.01N or less, undergo slow decomposition at 60°C [].

Q7: Is MMPP compatible with hard water conditions?

A7: Yes, MMPP retains its biocidal activity even in the presence of hard water [].

Q8: The use of MMPP in the synthesis of lactones from cyclic ketones is highlighted. What is the name of this reaction, and how does MMPP facilitate it?

A8: This reaction is called the Baeyer-Villiger oxidation. MMPP acts as the oxidizing agent, inserting an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group of the cyclic ketone, leading to the formation of a lactone [, ].

Q9: How does the presence of a catalyst affect the epoxidation reaction with MMPP?

A9: Manganese porphyrins can catalyze the epoxidation of alkenes by MMPP, significantly enhancing the reaction rate and improving epoxide yields [].

Q10: MMPP is used in the synthesis of N-aryl-4,5,6,7-tetrahydro-benzosultams. What is the role of MMPP in this reaction?

A10: MMPP oxidizes bicyclic isothiazolium salts to produce N-aryl-4,5,6,7-tetrahydro-benzosultams in good yields [].

Q11: Have there been any computational studies on MMPP-mediated reactions?

A11: While the provided articles don't delve deeply into computational studies specifically on MMPP, molecular modeling was used to understand the DNA-binding interactions of oxime-type ligand complexes that were further studied for their DNA cleavage activities in the presence of MMPP []. This suggests potential for further computational studies on MMPP itself.

Q12: Does the addition of sodium lauryl sulfate (SLS) to MMPP-containing oral rinses influence their efficacy?

A12: While SLS itself doesn't impact the plaque reduction activity of MMPP, its combination with MMPP appears to increase the occurrence of erythematous lesions and oral discomfort [].

Q13: What strategies are employed to enhance the stability and solubility of MMPP in formulations?

A13: One method involves coating granulated MMPP with a specific fatty acid mixture. This coating prevents dye damage during laundry bleaching while maintaining the bleaching efficacy [].

Q14: Are there specific regulations regarding the handling and disposal of MMPP?

A14: While specific regulations are not discussed in the provided articles, it's crucial to handle MMPP with care as it is an oxidizer and should be stored and disposed of according to safety data sheet recommendations.

Q15: How is the concentration of MMPP typically determined in a solution?

A15: Iodometric titration is a common analytical method for determining the concentration of MMPP in solution []. This method relies on the oxidation of iodide ions to iodine by the peroxide group in MMPP, with the amount of iodine formed being proportional to the concentration of MMPP.

Q16: What techniques are used to monitor the progress of reactions involving MMPP?

A16: Thin layer chromatography (TLC) is a frequently used technique to monitor the progress of reactions involving MMPP []. Additionally, High-performance liquid chromatography coupled with mass spectrometry (HPLC-API-MS(MS)) has been used for monitoring the oxidation process of isothiazolium salts with MMPP [, ].

Q17: What are the environmental concerns associated with MMPP?

A17: While specific ecotoxicological effects are not discussed in the provided articles, as an oxidizer, care should be taken to prevent the release of MMPP into the environment. Appropriate waste management strategies should be implemented.

Q18: How are analytical methods for MMPP validated?

A18: While specific validation details are not provided in the articles, standard procedures for analytical method validation would involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and robustness.

Q19: What are some alternatives to MMPP as an oxidizing agent?

A19: Depending on the specific reaction, alternatives to MMPP include meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide in combination with carboxylic anhydrides, calcium hypochlorite (Ca(OCl)2), and potassium peroxymonosulfate (OXONE) [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.